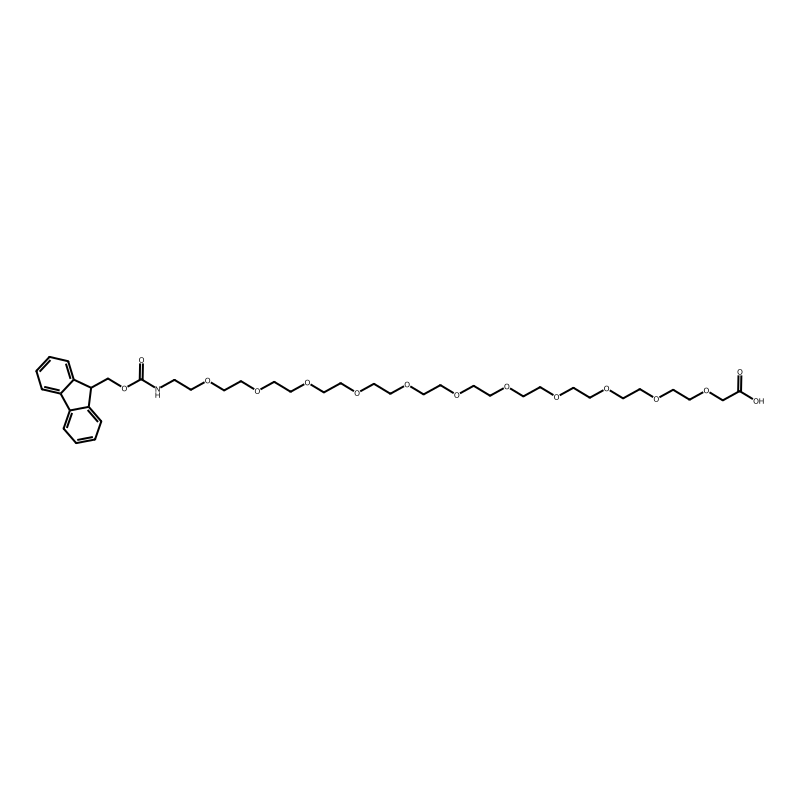Fmoc-NH-PEG11-CH2COOH

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fmoc-NH-PEG11-CH2COOH is a polyethylene glycol (PEG) derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a terminal carboxylic acid group. This compound is notable for its hydrophilic properties due to the PEG spacer, which enhances solubility in aqueous environments. The molecular formula is with a molecular weight of approximately 649.73 g/mol . Its structure allows for various applications in biochemistry and medicinal chemistry, particularly in drug delivery systems and bioconjugation.
The Fmoc group can be removed under basic conditions, yielding a free amine that is reactive towards various electrophiles, allowing further conjugation. The terminal carboxylic acid can participate in amide bond formation with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) . This reactivity makes Fmoc-NH-PEG11-CH2COOH suitable for synthesizing diverse bioconjugates.
Fmoc-NH-PEG11-CH2COOH exhibits significant biological relevance, particularly in the development of PROTACs (proteolysis-targeting chimeras). These compounds leverage ubiquitin-proteasome pathways to selectively degrade target proteins, which is vital for therapeutic applications in cancer and other diseases . The hydrophilic nature of the PEG moiety aids in improving the pharmacokinetic properties of drug candidates by enhancing solubility and stability.
The synthesis of Fmoc-NH-PEG11-CH2COOH typically involves the following steps:
- Preparation of PEG Linker: The PEG backbone is synthesized through polymerization methods, ensuring it has the desired molecular weight.
- Fmoc Protection: The amine group on the PEG is protected using Fmoc anhydride to prevent premature reactions.
- Carboxylation: A terminal carboxylic acid group is introduced, often through direct functionalization or by reacting with suitable reagents.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .
Fmoc-NH-PEG11-CH2COOH has a wide array of applications:
- Drug Delivery: Enhances the solubility and bioavailability of therapeutic agents.
- Bioconjugation: Facilitates the attachment of drugs to proteins or peptides.
- PROTAC Development: Serves as a linker in constructing PROTACs for targeted protein degradation.
- Nanotechnology: Used in creating nanocarriers for drug delivery systems .
Interaction studies involving Fmoc-NH-PEG11-CH2COOH focus on its ability to form stable conjugates with various biomolecules. These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics. The PEG spacer significantly influences interaction dynamics, often enhancing solubility and reducing non-specific binding .
Several compounds share structural similarities with Fmoc-NH-PEG11-CH2COOH, each possessing unique attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Fmoc-NH-PEG8-CH2COOH | Shorter PEG chain | Increased hydrophobicity |
| Fmoc-NH-PEG1-COOH | Shortest PEG chain | Higher reactivity due to less steric hindrance |
| Fmoc-NH-PEG12-CH2COOH | Longer PEG chain | Enhanced solubility but may reduce binding efficiency |
| Fmoc-NH-Biotin | Contains biotin moiety | Specific targeting capabilities in biological systems |
Each compound's unique properties dictate its suitability for specific applications, making Fmoc-NH-PEG11-CH2COOH particularly valuable in contexts requiring balanced solubility and reactivity.








